molecular formula C9H20O4 B12669708 2,5,7,10-Tetraoxaundecane, 6-ethyl- CAS No. 71563-31-0

2,5,7,10-Tetraoxaundecane, 6-ethyl-

Cat. No.: B12669708
CAS No.: 71563-31-0
M. Wt: 192.25 g/mol
InChI Key: BSPVHDPHFUHFRW-UHFFFAOYSA-N
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Description

Structural Classification within Polyether and Acetal (B89532) Chemistry

2,5,7,10-Tetraoxaundecane, 6-ethyl- holds a distinct position at the intersection of two significant classes of organic compounds: polyethers and acetals.

Polyether Characteristics: The molecule contains multiple ether linkages (C-O-C) within its backbone, specifically oligo(ethylene glycol) moieties. sigmaaldrich.cn Glycol ethers, as a class, are known for their versatile solvency, chemical stability, and compatibility with both water and various organic solvents. sigmaaldrich.cn The presence of these ether groups introduces sites for hydrogen bonding, which can influence properties like solubility. sigmaaldrich.cn

Acetal Functionality: The core of the molecule features a geminal-diether, where the sixth carbon atom is bonded to two ether groups. nih.govmdpi.com This functional group is known as an acetal. mdpi.com Acetals are generally formed from the reaction of an aldehyde or ketone with an alcohol. mdpi.com Unlike the hemiacetals from which they are derived, acetals are stable under neutral or basic conditions, making them useful as protecting groups in organic synthesis. nih.gov The stability of the acetal linkage is a key feature, though it can be cleaved under acidic conditions. nih.gov

The structure of 2,5,7,10-Tetraoxaundecane, 6-ethyl- is that of an unsymmetrical, branched acetal. The branching is introduced by the ethyl group at the central carbon, which distinguishes it from its linear analogue, 2,5,7,10-Tetraoxaundecane (also known as bis(2-methoxyethoxy)methane). nih.govnih.gov This branching is expected to influence its physical properties, such as viscosity and solubility, when compared to its linear counterpart.

Historical Context and Evolution of Research on Branched Polyethers

The study of polyethers dates back to the early 20th century, with significant advancements in their synthesis and understanding of their properties occurring from the 1950s onwards. Glycol ethers have been in widespread use since the 1920s and are among the more extensively studied chemical substances. glycol-ethers.eu

Research into branched polymers, a category that includes 2,5,7,10-Tetraoxaundecane, 6-ethyl-, has gained considerable momentum in recent decades. Scientists have explored various architectures, including star, comb, and hyperbranched polymers, to achieve unique properties not attainable with linear polymers. researchgate.net These properties can include lower viscosity and higher solubility compared to linear analogues of the same molecular weight.

The synthesis of branched polymers can be challenging, with difficulties in controlling the branching density and molecular weight distribution. researchgate.net Methodologies such as grafting, the use of branching agents, and living polymerization techniques have been developed to address these challenges. researchgate.net While there is a rich history of research into polyurethanes and other complex polyether-based materials, specific academic focus on smaller, branched oligoethylene glycol acetals like 2,5,7,10-Tetraoxaundecane, 6-ethyl- is not prominent in the historical literature.

Current Academic Significance and Research Gaps for 2,5,7,10-Tetraoxaundecane, 6-ethyl-

A significant research gap exists in the academic literature concerning 2,5,7,10-Tetraoxaundecane, 6-ethyl-. There is a lack of published studies detailing:

Detailed Synthesis and Characterization: While general methods for acetal and polyether synthesis exist, specific, optimized synthetic routes and comprehensive characterization of the physical and chemical properties of this compound are not reported.

Physicochemical Properties: Experimental data on properties such as viscosity, boiling point, and solvent capabilities are not available in the academic literature.

Specific Applications: Beyond the general potential as a solvent or chemical intermediate, there is no academic research exploring its utility in areas such as a functional monomer, a component in polymer synthesis, or in applications like CO2 capture, where related compounds have shown promise.

Comparative Studies: There is a lack of research comparing the properties and potential applications of 2,5,7,10-Tetraoxaundecane, 6-ethyl- with its linear analogue or other branched polyethers.

The exploration of such a well-defined, branched oligoether could provide valuable insights into structure-property relationships within this class of compounds. Further academic investigation is required to fully understand the potential of 2,5,7,10-Tetraoxaundecane, 6-ethyl- and to fill the existing knowledge void.

Compound Data

IdentifierValue
Compound Name 2,5,7,10-Tetraoxaundecane, 6-ethyl-
IUPAC Name 1,1-bis(2-methoxyethoxy)propane nih.gov
CAS Number 71563-31-0 nih.gov
Molecular Formula C9H20O4 nih.gov
Molecular Weight 192.25 g/mol nih.gov
InChI InChI=1S/C9H20O4/c1-4-9(12-7-5-10-2)13-8-6-11-3/h9H,4-8H2,1-3H3 nih.gov
InChIKey BSPVHDPHFUHFRW-UHFFFAOYSA-N nih.gov
SMILES CCC(OCCOC)OCCOC nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71563-31-0

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

1,1-bis(2-methoxyethoxy)propane

InChI

InChI=1S/C9H20O4/c1-4-9(12-7-5-10-2)13-8-6-11-3/h9H,4-8H2,1-3H3

InChI Key

BSPVHDPHFUHFRW-UHFFFAOYSA-N

Canonical SMILES

CCC(OCCOC)OCCOC

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5,7,10 Tetraoxaundecane, 6 Ethyl and Analogues

Targeted Synthesis of 6-Ethyl-Substituted Polyethers

The synthesis of 2,5,7,10-Tetraoxaundecane, 6-ethyl-, is achieved through a classic organic reaction known as acetal (B89532) formation. This method involves the reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. In this specific case, the target compound, also known by its IUPAC name 1,1-bis(2-methoxyethoxy)propane, is synthesized from propanal and two equivalents of 2-methoxyethanol.

Regioselective Functionalization Strategies at the 6-Position

The substitution at the 6-position of the 2,5,7,10-tetraoxaundecane backbone is determined with high regioselectivity by the choice of the initial aldehyde. The carbon at the 6-position and its substituent directly originate from the carbonyl carbon of the aldehyde. Therefore, to introduce an ethyl group at this specific position, propanal (an aldehyde with a three-carbon chain) is used as the starting material. This inherent regioselectivity of the acetal synthesis provides a straightforward and efficient method for producing specifically substituted polyethers without the need for complex protecting group strategies or multi-step functionalization of a parent polyether chain.

Elucidation of Reaction Mechanisms in Ethyl Group Introduction

The introduction of the ethyl group at the 6-position is governed by the acid-catalyzed acetal formation mechanism, which proceeds in several distinct steps.

Mechanism of Acid-Catalyzed Acetal Formation:

Protonation of the Carbonyl: The acid catalyst (H+) protonates the carbonyl oxygen of the aldehyde (propanal), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. libretexts.orgyoutube.com

First Nucleophilic Attack: A molecule of the alcohol (2-methoxyethanol) acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org

Deprotonation and Hemiacetal Formation: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes a proton from the newly added oxonium ion, resulting in the formation of a neutral intermediate called a hemiacetal. libretexts.orgopenstax.org Hemiacetals are typically unstable and exist in equilibrium with the starting aldehyde and alcohol. openstax.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.com

Loss of Water: The protonated hemiacetal eliminates a molecule of water, forming a resonance-stabilized carbocation known as an oxonium ion. youtube.com

Second Nucleophilic Attack: A second molecule of the alcohol (2-methoxyethanol) attacks the highly electrophilic oxonium ion. libretexts.org

Final Deprotonation: The resulting protonated acetal is deprotonated by a weak base in the reaction mixture, regenerating the acid catalyst and yielding the final acetal product, 2,5,7,10-Tetraoxaundecane, 6-ethyl-. youtube.com

This entire process is reversible, and the equilibrium can be shifted toward the product by removing water as it forms. wikipedia.orgopenstax.org

Synthesis of Related 2,5,7,10-Tetraoxaundecane Derivatives

The same regioselective acetal formation strategy can be applied to synthesize a variety of 6-substituted 2,5,7,10-tetraoxaundecane derivatives by simply varying the aldehyde used in the reaction. This versatility allows for the creation of a library of analogous compounds with different steric and electronic properties at the central carbon.

Target CompoundAldehyde PrecursorAlcohol PrecursorResulting Substituent at C-6
2,5,7,10-Tetraoxaundecane, 6-methyl-Acetaldehyde (B116499)2-MethoxyethanolMethyl
2,5,7,10-Tetraoxaundecane, 6-phenyl-Benzaldehyde2-MethoxyethanolPhenyl
2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)-Isobutyraldehyde (2-Methylpropanal)2-Methoxyethanol2-Methylpropyl (isobutyl)

This synthetic approach is highly efficient for producing these specific linear polyether derivatives.

Catalytic Approaches in Polyether Synthesis

While the synthesis of specific molecules like 6-ethyl-2,5,7,10-tetraoxaundecane relies on acetalization, the broader field of polyether synthesis employs various advanced catalytic methods, primarily for creating high molecular weight polymers.

Double Metal Cyanide (DMC) Catalysts: DMC complexes are highly active catalysts for the ring-opening polymerization (ROP) of epoxides. tandfonline.com They are known for producing polyether polyols with low unsaturation, narrow molecular weight distributions, and high molecular weights, which are significant improvements over conventional alkaline catalysts. mdpi.com

Phase Transfer Catalysis (PTC): PTC has been successfully applied to polyether synthesis via polycondensation. This method offers advantages such as the use of inexpensive solvents, lower reaction temperatures, and shorter reaction times compared to traditional solution polymerization. researchgate.net

Protic Ionic Salts: A newer method for synthesizing polyethers involves the direct polymerization of diols using protic ionic salts as catalysts. This approach allows for the creation of polyether materials from various alcohols under mild conditions without requiring other reagents. google.com

Anionic Ring-Opening Polymerization (AROP): AROP is a common method for polyether synthesis. The use of catalysts like the phosphazene base t-Bu-P4 has been explored for the AROP of substituted epoxides.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. resolvemass.ca In the context of synthesizing 2,5,7,10-Tetraoxaundecane, 6-ethyl- and other polyethers, several principles are particularly relevant.

Atom Economy: The synthesis of acetals is an addition-elimination reaction. While not perfectly atom-economical due to the loss of a water molecule for every acetal formed, it is relatively efficient. The goal is to maximize the incorporation of all reactant materials into the final product. acs.org

Use of Catalysis: The acetal formation is acid-catalyzed. Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled and reused, reducing waste. encyclopedia.pub

Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. acs.org Research into polyether synthesis explores alternatives to volatile organic compounds (VOCs). For instance, some polycondensations can be performed without a catalyst, and methods using water or supercritical fluids as solvents are being developed. researchgate.netencyclopedia.pub

Energy Efficiency: Synthetic methods should be designed for energy efficiency, with an aim to conduct reactions at ambient temperature and pressure. acs.org The development of highly active catalysts like DMC can lead to lower reaction temperatures and shorter times, thus reducing energy consumption. tandfonline.commdpi.com

Waste Prevention: It is better to prevent the formation of waste than to treat it afterward. acs.org High-yield reactions and the use of recyclable catalysts contribute to this goal. Methods that eliminate the need for extensive purification steps, such as those using certain DMC catalysts, are beneficial in this regard. mdpi.com

By considering these principles, chemists can design synthetic routes for polyethers that are not only efficient and selective but also environmentally responsible. polymerexpert.fr

Mechanistic Studies of 2,5,7,10 Tetraoxaundecane, 6 Ethyl Chemical Transformations

Investigation of Oxidation Pathways and Stability

No specific studies on the oxidation of 2,5,7,10-Tetraoxaundecane, 6-ethyl- have been reported. Generally, the acetal (B89532) moiety is relatively stable to a range of oxidizing agents. However, the ether linkages present in the molecule could be susceptible to oxidation under harsh conditions, potentially leading to cleavage of the C-O bonds. The tertiary C-H bond at the 6-position, adjacent to two oxygen atoms, would be the most likely site of initial oxidative attack, potentially forming a hydroperoxide intermediate that could further decompose. The stability of the compound would be dependent on the specific oxidant and reaction conditions.

Analysis of Reduction Reactions and By-product Formation

Similarly, there is no available research on the reduction of 2,5,7,10-Tetraoxaundecane, 6-ethyl-. Acetals are generally stable to reducing agents like sodium borohydride or lithium aluminum hydride under standard conditions. However, reductive cleavage of the acetal C-O bonds can be achieved using strong acid catalysts in the presence of a reducing agent, which would likely yield a combination of alcohols and ethers. The specific by-products would depend on the regioselectivity of the cleavage.

Exploration of Substitution Mechanisms

The substitution chemistry of 2,5,7,10-Tetraoxaundecane, 6-ethyl- has not been investigated. Acetal substitution reactions typically proceed via an acid-catalyzed mechanism involving the formation of a resonance-stabilized oxocarbenium ion intermediate. The departure of one of the alkoxy groups, facilitated by protonation, would lead to a planar carbocation. A nucleophile could then attack this intermediate from either face. The presence of the 6-ethyl group would be expected to sterically hinder one face of the developing cation, potentially leading to some degree of diastereoselectivity in the substitution product.

Kinetic and Thermodynamic Characterization of Reactivity

Without experimental data, a kinetic and thermodynamic characterization of the reactivity of 2,5,7,10-Tetraoxaundecane, 6-ethyl- is impossible. Such a characterization would require experimental measurements of reaction rates under various conditions (temperature, concentration, catalyst) and calorimetric or computational studies to determine the enthalpy and entropy changes of potential reactions. No such data is currently available in the scientific literature.

Influence of the 6-Ethyl Branch on Reaction Selectivity and Rate

The influence of the 6-ethyl branch on the reactivity of 2,5,7,10-Tetraoxaundecane, 6-ethyl- is a key question that remains unanswered by current scientific knowledge. In any potential reaction, the ethyl group at the 6-position would be expected to exert a significant steric effect.

Rate: The steric bulk of the ethyl group would likely hinder the approach of reactants to the acetal center, thereby decreasing the rate of reactions such as acid-catalyzed hydrolysis or substitution compared to its unsubstituted counterpart, 2,5,7,10-Tetraoxaundecane.

Selectivity: In reactions proceeding through a planar intermediate, such as an oxocarbenium ion, the ethyl group would likely direct incoming nucleophiles to the less sterically hindered face, thus influencing the stereochemical outcome of the reaction.

However, without any empirical data, these predictions remain speculative.

Sophisticated Analytical Characterization Techniques in Polyether Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,5,7,10-Tetraoxaundecane, 6-ethyl-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecule's connectivity.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atoms. libretexts.org For instance, the methoxy (B1213986) groups (-OCH₃) would likely appear as sharp singlets, while the methylene (B1212753) groups (-OCH₂CH₂O-) would present as more complex multiplets. The unique proton on the acetal (B89532) group (CH(OC-)₂) would have a characteristic chemical shift, and the protons of the ethyl group (-CH₂CH₃) would exhibit a classic quartet and triplet pattern due to spin-spin coupling.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, making it possible to distinguish between the various carbon environments within the polyether chain and the ethyl branch. lew.ro The acetal carbon, in particular, would have a characteristic downfield shift due to being bonded to two oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5,7,10-Tetraoxaundecane, 6-ethyl-

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃-CH₂-~0.9 (triplet)~10
CH₃-CH₂-~1.6 (sextet)~25
-O-CH₂-CH₂-O-~3.6 (multiplet)~70
-O-CH₂-CH₂-O-~3.5 (multiplet)~68
CH₃-O-~3.3 (singlet)~59
-CH(O-)-~4.7 (triplet)~102

Note: These are predicted values based on known chemical shifts for similar functional groups and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of 2,5,7,10-Tetraoxaundecane, 6-ethyl-, and to gain structural information through the analysis of its fragmentation patterns. libretexts.org Using a soft ionization technique like electrospray ionization (ESI), the intact molecule can be observed, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, confirming its molecular weight of 192.25 g/mol . nih.gov

When subjected to fragmentation, for instance through collision-induced dissociation (CID), the molecule breaks apart in a predictable manner. The fragmentation of ethers and acetals is well-documented and primarily involves cleavage of the carbon-oxygen and carbon-carbon bonds adjacent to the oxygen atoms (α-cleavage). libretexts.orgpsu.edu For 2,5,7,10-Tetraoxaundecane, 6-ethyl-, characteristic fragmentation pathways would include the loss of methoxy groups (-OCH₃) and ethoxy groups (-OCH₂CH₃), as well as cleavage of the polyether backbone. The analysis of these fragment ions allows for the reconstruction of the molecule's structure and provides further confirmation of its identity.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of 2,5,7,10-Tetraoxaundecane, 6-ethyl-

m/z (mass-to-charge ratio)Proposed Fragment Structure/Loss
193.14[M+H]⁺
161.12[M - OCH₃]⁺
147.10[M - OCH₂CH₃]⁺
117.09[M - CH₂OCH₂CH₂OCH₃]⁺
75.05[CH₃OCH₂CH₂O]⁺
45.03[CH₃OCH₂]⁺

Note: These are predicted fragmentation patterns based on the principles of mass spectrometry for similar compounds.

Advanced Chromatographic Methods for Separation and Quantification

Advanced chromatographic techniques, particularly gas chromatography (GC) coupled with a sensitive detector such as a flame ionization detector (FID) or a mass spectrometer (MS), are essential for assessing the purity of 2,5,7,10-Tetraoxaundecane, 6-ethyl-, and for quantifying it in complex mixtures. phenomenex.com

In gas chromatography, the compound is vaporized and passed through a long, narrow column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. Due to its relatively low molecular weight and volatility, 2,5,7,10-Tetraoxaundecane, 6-ethyl- is well-suited for GC analysis. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for its identification. youtube.com By calibrating with a known standard, the area under the chromatographic peak can be used to determine the concentration of the compound with high accuracy.

The choice of the GC column's stationary phase is critical for achieving good separation from potential impurities, such as starting materials from its synthesis or other related polyether compounds. A non-polar or mid-polar stationary phase would likely be suitable for this analysis.

Computational Chemical Data Analysis for Predictive Characterization

In modern chemical research, computational methods play a crucial role in predicting and understanding the properties of molecules. For 2,5,7,10-Tetraoxaundecane, 6-ethyl-, computational chemistry can provide valuable data that complements experimental findings.

One such predicted property is the collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase. This value can be calculated using computational models and can be compared with experimental values obtained from ion mobility-mass spectrometry. The predicted collision cross-section for the protonated molecule [M+H]⁺ of 2,5,7,10-Tetraoxaundecane, 6-ethyl- provides an additional parameter for its identification. uni.lu

Furthermore, computational software can predict NMR spectra and mass fragmentation patterns, which can be invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. These predictive tools are based on fundamental principles of quantum mechanics and molecular dynamics and are becoming increasingly accurate.

Table 3: Computationally Predicted Molecular Properties of 2,5,7,10-Tetraoxaundecane, 6-ethyl-

PropertyPredicted Value
Molecular Weight192.25 g/mol
Monoisotopic Mass192.13615911 Da
XLogP3 (Lipophilicity)0.7
Predicted Collision Cross Section ([M+H]⁺)143.4 Ų
Predicted Collision Cross Section ([M+Na]⁺)152.1 Ų

Source: PubChem. nih.gov

Theoretical and Computational Chemistry Approaches to 2,5,7,10 Tetraoxaundecane, 6 Ethyl

Quantum Mechanical Studies of Electronic Structure and Bonding

These studies typically focus on:

Molecular Orbital Analysis: To understand the distribution of electrons and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity and stability.

Electron Density Distribution and Charge Analysis: Methods like Natural Bond Orbital (NBO) analysis would be employed to quantify the partial charges on each atom. This is particularly insightful for understanding the polar nature of the C-O bonds and the influence of the lone pairs on the oxygen atoms.

Bonding Analysis: The nature of the chemical bonds (e.g., covalent character, bond order) can be characterized using techniques like the Quantum Theory of Atoms in Molecules (QTAIM).

For 2,5,7,10-Tetraoxaundecane, 6-ethyl-, such studies would reveal how the ethyl group at the C6 position electronically influences the acetal (B89532) linkage and the surrounding ether functionalities compared to its un-substituted counterpart, 2,5,7,10-Tetraoxaundecane.

Conformational Analysis and Molecular Flexibility Investigations

The flexible nature of the undecane (B72203) backbone, with its multiple single bonds, gives rise to a complex conformational landscape for 2,5,7,10-Tetraoxaundecane, 6-ethyl-. While specific conformational analysis studies for this exact compound are not published, the methodologies for such investigations are well-established.

A systematic conformational search, employing methods like molecular mechanics force fields (e.g., MMFF, OPLS) followed by higher-level quantum mechanical calculations, would be necessary to identify the low-energy conformers. Key areas of investigation would include:

Intramolecular Interactions: The analysis would explore the possibility of weak intramolecular hydrogen bonds or other stabilizing/destabilizing steric and electronic interactions that dictate the most stable three-dimensional structures.

Energy Landscapes: By plotting the potential energy surface as a function of key dihedral angles, one can understand the energy barriers between different conformers and thus the molecule's flexibility at different temperatures.

Prediction of Thermochemical Properties and Reaction Energetics

Computational chemistry is a valuable tool for predicting the thermochemical properties of molecules, which are often difficult or expensive to measure experimentally. For 2,5,7,10-Tetraoxaundecane, 6-ethyl-, high-level ab initio methods (e.g., G3, G4, W1) or composite methods could be used to calculate:

Heat of Formation (ΔHf°): A fundamental property indicating the stability of the molecule.

Standard Entropy (S°): A measure of the molecule's disorder.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance.

Furthermore, these methods can be used to study the energetics of potential reactions involving 2,5,7,10-Tetraoxaundecane, 6-ethyl-, such as its hydrolysis or oxidation. By calculating the energies of reactants, transition states, and products, one can determine reaction enthalpies, activation energies, and reaction rate constants. This information is critical for understanding its stability and reactivity under various conditions.

Molecular Dynamics Simulations of Intermolecular Interactions in Solvent Systems

Molecular dynamics (MD) simulations are a powerful technique to study the behavior of molecules over time, providing insights into their interactions with other molecules, such as solvents. MD simulations of 2,5,7,10-Tetraoxaundecane, 6-ethyl- in various solvents (e.g., water, organic solvents) would be instrumental in understanding its properties as a solvent or solute.

Key aspects that would be investigated include:

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). This would reveal, for instance, how water molecules hydrogen-bond to the ether and acetal oxygen atoms.

Diffusion and Transport Properties: MD simulations can be used to calculate the self-diffusion coefficient of the molecule in a given solvent, which is related to its mobility.

Intermolecular Interaction Energies: The strength of the interactions between 2,5,7,10-Tetraoxaundecane, 6-ethyl- and the solvent molecules can be quantified, providing a molecular-level understanding of its solubility. For example, studies on similar polyethers have explored their conformation and dynamics in water and organic solvents. researchgate.net

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR models for 2,5,7,10-Tetraoxaundecane, 6-ethyl- have been reported, one could be developed as part of a larger dataset of ethers or acetals.

The process would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated for a series of related compounds. For 2,5,7,10-Tetraoxaundecane, 6-ethyl-, these would include descriptors related to its size, shape, and electronic properties.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical relationship between the descriptors and a property of interest (e.g., boiling point, solubility, a specific biological activity) would be established.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Research on Applications and Performance of 2,5,7,10 Tetraoxaundecane, 6 Ethyl and Analogues in Advanced Materials and Processes

Solvency Performance in Complex Organic Synthesis

The efficacy of a solvent is critical in complex organic synthesis, where it must facilitate reactions by dissolving reactants, stabilizing intermediates, and influencing reaction pathways. The polyether structure of 2,5,7,10-Tetraoxaundecane, 6-ethyl- makes it a subject of interest for these applications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are fundamental for creating carbon-carbon bonds in synthetic organic chemistry. yonedalabs.com The choice of solvent is a crucial parameter that can significantly impact reaction yield and efficiency. nih.gov Solvents are required to dissolve a wide range of components, including organic halides, organometallic reagents, and inorganic bases. whiterose.ac.uk

Ethers are a common class of solvents used for these reactions, with dioxane, tetrahydrofuran (B95107) (THF), and dimethoxyethane (DME) being frequently employed. yonedalabs.com The performance of 2,5,7,10-Tetraoxaundecane, 6-ethyl- and its analogues, such as 6-Methyl-2,5,7,10-tetraoxaundecane, can be contextualized within this class. The multiple ether oxygen atoms in their structures can coordinate with the palladium catalyst, stabilizing it and keeping it soluble in the reaction medium. This chelation effect can enhance catalytic activity. While the Suzuki-Miyaura reaction is known to be tolerant of a wide variety of solvents, the polarity and coordinating ability of the solvent can influence the catalytic intermediates and the rate-determining step. nih.govwhiterose.ac.uk For instance, in some Suzuki-Miyaura reactions, alcoholic solvents or aqueous mixtures have shown to produce high yields. researchgate.net The performance of a solvent is often dependent on the specific catalyst, base, and substrates used. nih.gov

Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling Yield

The following table illustrates the influence of different solvent types on the yield of a typical Suzuki-Miyaura reaction, providing context for the expected performance of polyether solvents like 2,5,7,10-Tetraoxaundecane, 6-ethyl-.

SolventSolvent TypeTypical Yield (%)Reference
Methanol/Water (3:2)Protic/Aqueous96.3% researchgate.net
Methanol (Anhydrous)Protic78.9% researchgate.net
DMFPolar Aprotic (Amide)30.9% researchgate.net
Tetrahydrofuran (THF)Polar Aprotic (Ether)10.4% researchgate.net
DioxanePolar Aprotic (Ether)No Product Detected researchgate.net
Yields are highly dependent on the specific reaction conditions, catalyst, and base used. In other systems, dioxane is a very effective solvent. yonedalabs.com

The ability of a solvent to dissolve a wide range of substrates is fundamental to its utility. The dissolution mechanism of 2,5,7,10-Tetraoxaundecane, 6-ethyl- is governed by its molecular structure. It consists of a flexible hydrocarbon chain interspersed with four ether oxygen atoms. This structure imparts both lipophilic (hydrocarbon parts) and hydrophilic/polar (ether parts) characteristics.

The oxygen atoms act as hydrogen bond acceptors, enabling the molecule to interact favorably with and dissolve polar substrates. Simultaneously, the alkyl portions of the molecule allow for van der Waals interactions with nonpolar substrates. This dual character facilitates the dissolution of the diverse range of materials found in cross-coupling reaction mixtures, which includes nonpolar organic halides, polar organometallic intermediates, and often inorganic salts used as bases. whiterose.ac.uk An analogue, 2,5,7,10-Tetraoxaundecane (TOU), is noted to have solvency power comparable to N-Methyl-2-pyrrolidone (NMP), a highly versatile industrial solvent known for its ability to dissolve a wide array of substances. silverfernchemical.com

Functional Role in Polymer Science and Engineering

In polymer science, solvents and additives are crucial for processing and for determining the final properties of materials such as coatings and films. Ethers with complex structures are researched for their potential use in advanced polymers and coatings due to their chemical stability. ontosight.ai

The formation of a continuous, uniform film from a polymer dispersion is a critical process, particularly for paints and coatings. 2,5,7,10-Tetraoxaundecane, 6-ethyl- and its analogues function as coalescing agents, which are essential for this process. silverfernchemical.comspecialchem.com A coalescing agent acts as a temporary plasticizer for the polymer particles. By partitioning into the polymer phase, it lowers the polymer's glass transition temperature (Tg), thereby reducing the minimum film formation temperature (MFFT). coatingsworld.com This allows hard polymer particles to soften, deform, and fuse into a continuous film at ambient application temperatures. specialchem.com Without an effective coalescent, a coating applied below the polymer's MFFT would form a cracked, brittle, and non-functional layer. coatingsworld.com The optimization of film properties, therefore, relies on achieving complete coalescence, which provides a smooth, defect-free surface.

Water-based polymer dispersions, or latexes, are the basis for modern environmentally friendly paints and coatings. researchgate.net The film formation process in these systems involves the evaporation of water, which forces the polymer particles into close contact. The coalescing agent, which should have low water solubility, is concentrated within these polymer particles. specialchem.comcoatingsworld.com This allows the particles to merge and interdiffuse, forming a homogeneous film.

The analogue 2,5,7,10-Tetraoxaundecane (TOU) is marketed as an industrial solvent for paints and is highlighted as an eco-friendly alternative to more hazardous solvents like NMP. silverfernchemical.com The key properties for a coalescing agent are its ability to efficiently lower the MFFT and then slowly evaporate from the film to allow the coating to develop its final hardness and properties.

Table 2: Properties of Coalescing Agents and Impact on MFFT

This table presents typical properties of coalescing agents and illustrates their function in reducing the Minimum Film Formation Temperature (MFFT) of a polymer dispersion.

Coalescing AgentWater Solubility (wt. %)Evaporation Rate (n-BuAc=1)Effect on MFFT
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPiB)0.120.002Highly Efficient
Dipropylene Glycol n-Butyl Ether (DPnB)4.50.004Efficient
2,5,7,10-Tetraoxaundecane, 6-ethyl- (Expected)Low (by analogy)LowExpected to be an efficient coalescent
Dipropylene Glycol Dimethyl Ether (DMM)35.00.18Less Efficient
Data for common coalescents is illustrative. coatingsworld.com Properties for 2,5,7,10-Tetraoxaundecane, 6-ethyl- are inferred from its structure and analogues.

The mechanical integrity and adhesion of a coating are direct consequences of proper film formation. By ensuring the complete fusion of polymer particles, a coalescing agent like 2,5,7,10-Tetraoxaundecane, 6-ethyl- helps to eliminate voids and microcracks within the film. researchgate.net A well-coalesced film possesses superior mechanical properties, such as tensile strength, flexibility, and abrasion resistance, because stress can be distributed evenly across the continuous polymer matrix. researchgate.net

Adhesion, the ability of the coating to bind to a substrate, is also fundamentally linked to film formation. A continuous film maximizes the contact area between the polymer and the substrate, which is essential for developing strong adhesive forces. researchgate.net If the coalescent is too aggressive or remains in the film permanently as a plasticizer, it can over-soften the coating, leading to reduced hardness, poor block resistance, and potentially weaker adhesion. mdpi.com Therefore, the ideal coalescent evaporates from the film at an appropriate rate after ensuring complete particle fusion, allowing the coating to achieve its designed mechanical and adhesive properties.

Investigations as a Component in Advanced Fuel Formulations

The incorporation of oxygenated compounds into fuel formulations is a well-established strategy to improve combustion efficiency and reduce harmful emissions. Polyethers and acetals, such as 2,5,7,10-Tetraoxaundecane, 6-ethyl- and its analogues, are promising candidates for this purpose due to their inherent oxygen content and compatibility with hydrocarbon fuels.

Oxygenate Effects on Combustion Characteristics and Emissions

The addition of oxygenates to diesel fuel can significantly alter its combustion properties, leading to a reduction in particulate matter (PM) and other pollutants. The oxygen molecules within the additive promote more complete combustion, thereby minimizing the formation of soot precursors.

Research on various oxygenates has demonstrated their effectiveness in reducing emissions. For instance, a study on a heavy-duty diesel engine using a mixture of acetal (B89532) and regular diesel fuel showed a marked decrease in particle number and estimated particle mass. nih.gov While emissions of hydrocarbons (HC), carbon monoxide (CO), and oxides of nitrogen (NOx) were only slightly affected, a notable increase in acetaldehyde (B116499) emissions was observed, likely due to the decomposition and oxidation of the acetal additive. nih.gov

Another study investigated the influence of diethylene glycol dimethyl ether (diglyme), a polyether, on diesel engine emissions. arpnjournals.com Blends containing 10% and 15% diglyme (B29089) by volume resulted in a significant reduction in HC and CO emissions. The smoke opacity was also reduced by approximately 50% for the 10% blend and 60% for the 15% blend. arpnjournals.com However, it was also noted that fuels effective at reducing CO and HC emissions might be less effective in reducing NOx emissions. arpnjournals.com The cetane number of the fuel blend, which affects ignition delay, is another critical factor influenced by the addition of oxygenates.

The following table summarizes the effects of different oxygenate additives on diesel engine emissions based on various studies.

Table 1: Effect of Oxygenate Additives on Diesel Engine Emissions

Oxygenate Additive Blend Ratio (by vol.) Change in PM/Soot Change in NOx Change in HC Change in CO Reference
Acetal Not specified Marked Decrease Slightly Affected Slightly Affected Slightly Affected nih.gov
Diethylene Glycol Dimethyl Ether (Diglyme) 10% ~50% Reduction (Smoke) - Significant Reduction Significant Reduction arpnjournals.com
Diethylene Glycol Dimethyl Ether (Diglyme) 15% ~60% Reduction (Smoke) - Significant Reduction Significant Reduction arpnjournals.com
Tripropylene Glycol Methyl Ether (TPGME) 9% Significant Reduction - - - mdpi.com
Polyoxymethylene Dimethyl Ethers (OMEs) 3% Up to 36% Reduction Increase Detected - Increase Detected mdpi.com
Butyl-Acetate (BA) 5% ~30% Reduction No Significant Impact - - researchgate.net

Volatility Profiles and Distillation Behavior in Fuel Blends

The volatility of a fuel is a critical parameter that affects its storage, handling, and engine performance. The introduction of additives like 2,5,7,10-Tetraoxaundecane and its analogues can alter the distillation profile of the fuel blend. The advanced distillation curve (ADC) method is a valuable tool for characterizing these changes.

A study by the National Institute of Standards and Technology (NIST) investigated the volatility of diesel fuel blended with novel oxygenates, including 2,5,7,10-Tetraoxaundecane (TOU), an analogue of the 6-ethyl variant. nih.gov The results showed that volatile additives cause significant early departures from the distillation curve of the base diesel fuel. This means that the initial boiling point of the blend is lower than that of pure diesel.

Further research on other oxygenates, such as tri(propylene glycol) methyl ether (TPM), revealed that as the concentration of the additive increases, the distillation curve shifts to lower temperatures, particularly in the middle of the distillation process. nist.gov This behavior is influenced by the heat capacity of the oxygenate, with higher heat capacities potentially causing greater variability in the distillation curves. researchgate.net

The following table presents representative distillation data for diesel fuel and a blend with an oxygenate, illustrating the shift in boiling points.

Table 2: Representative Distillation Curve Data for Diesel Fuel and an Oxygenated Blend

Distilled Volume (%) Diesel Fuel Temperature (°C) Diesel with Oxygenate Temperature (°C)
5 190 185
10 205 200
20 225 218
50 260 250
80 300 285
90 320 305
95 335 320

Note: Data is illustrative and based on general trends observed in cited literature. Actual values can vary based on the specific oxygenate and blend ratio.

Electrolyte Research for Energy Storage Systems

Polyethers are extensively studied as electrolyte materials for advanced energy storage systems, particularly for solid-state lithium-ion batteries. Their ability to dissolve lithium salts and facilitate ion transport, combined with their flexibility and potential for enhanced safety over liquid electrolytes, makes them attractive candidates.

Ionic Transport Mechanisms in Polyether-Based Electrolytes

The ionic conductivity of polyether-based electrolytes is a critical performance metric. It is highly dependent on the molecular structure of the polyether, including the length and grafting density of its side chains.

Research on poly(ethylene oxide) (PEO)-based polymer-brush electrolytes has shown that increasing the side chain length from 300 to 750 Da leads to an increase in ionic conductivity. acs.org This is attributed to the increased segmental mobility and salvation probability further from the polymer backbone. However, as the side chain length increases further into the crystalline range, the ionic conductivity begins to decrease. acs.org For amorphous polymer-brush electrolytes, the highest ionic conductivity is achieved with a fully grafted configuration, highlighting the importance of a branched side chain architecture. acs.org

The following table provides a comparison of ionic conductivities for different PEO-based electrolytes, demonstrating the impact of side-chain architecture.

Table 3: Ionic Conductivity of PEO-Based Polymer-Brush Electrolytes with Varying Side-Chain Lengths at Room Temperature

PEO Side-Chain Molecular Weight (Da) Ionic Conductivity (S/cm) Reference
300 8.4 x 10⁻⁶ acs.org
750 5.3 x 10⁻⁵ acs.org
2000 6.5 x 10⁻⁶ acs.org
PBE with 9 EO repeating units 5 x 10⁻⁶ acs.org
PBE with 22 EO repeating units 2 x 10⁻⁵ acs.org

PBE: Polymer-Brush Electrolyte; EO: Ethylene Oxide

Compatibility with Electrode Materials

The stability of the interface between the electrolyte and the electrodes is crucial for the long-term performance and safety of a battery. For lithium metal batteries, the high reactivity of the lithium metal anode presents a significant challenge.

Polymer electrolytes can offer improved interfacial stability compared to liquid electrolytes. However, studies have shown that a passivating film can still form and grow at the interface between lithium metal and polyether-based electrolytes like polyethylene (B3416737) oxide (PEO). dtic.mil The nature and extent of this interfacial reaction can vary depending on the specific polyether structure. For instance, a more extensive interfacial reaction has been observed with polypropylene (B1209903) oxide (PPO) compared to PEO. dtic.mil

The development of polymer electrolyte membranes (PEMs) with high ionic conductivity and enhanced interfacial stability is a key area of research. One approach involves creating cross-linked polymer networks. A study on a PEM synthesized from an unsaturated polyester (B1180765) demonstrated high ionic conductivity (1.99 × 10⁻³ S/cm at 30 °C) and a wide electrochemical stability window (∼4.6 V). nih.gov This improved interfacial stability helps to suppress the formation of lithium dendrites, which can cause short circuits and battery failure. nih.gov

Advanced Solvents for Gas Separation Technologies

Polyether-based solvents are also being explored for their potential in gas separation technologies, particularly for the capture of carbon dioxide (CO₂). Their physical absorption properties make them suitable for use in hybrid solvent systems.

Research has shown that the addition of 2,5,7,10-Tetraoxaundecane (TOU) as a physical absorbent to an amine-based chemical solvent can significantly enhance CO₂ absorption performance. This is attributed to the solubility of CO₂ in the polyether. The solubility of CO₂ in poly(ethylene glycol)s, for example, is influenced by the interaction between the acidic CO₂ molecules and the electron-rich ether oxygens in the polymer chain, as well as the terminal hydroxyl groups. researchgate.net

Polyether-based materials are also used in the fabrication of gas separation membranes. The incorporation of silica (B1680970) nanoparticles into polyether-based polyurethane membranes has been shown to enhance CO₂/N₂ and CO₂/CH₄ selectivity, although it may lead to a reduction in the permeability of all gases. researchgate.net The performance of these membranes is a trade-off between permeability and selectivity, which can be tailored by adjusting the composition and structure of the polymer and any incorporated fillers.

The following table presents data on the gas separation performance of different polyether-based membranes.

Table 4: Gas Separation Performance of Polyether-Based Membranes

Membrane Material Gas Pair Permeability (Barrer) Selectivity Reference
Polyurethane (PU) CO₂ - - researchgate.net
PU-silica (20 wt.%) CO₂/N₂ Reduced by 35.6% (CO₂) 1.65 times that of pure PU researchgate.net
Polyethersulfone (PES) H₂ - - semanticscholar.org
Polyethersulfone (PES) CO₂ - - semanticscholar.org
Polyetherimide (Ultem® 1000) H₂ - - semanticscholar.org
Polyetherimide (Ultem® 1000) CO₂ - - semanticscholar.org
Polyimide (Matrimid® 5218) CO₂/CH₄ - 47 semanticscholar.org

Note: A Barrer is a unit of gas permeability. Data is presented to show trends and comparisons.

Horizon Scanning and Future Research Trajectories for 2,5,7,10 Tetraoxaundecane, 6 Ethyl

Design of Novel Functionalized Polyether Architectures

Future research is poised to leverage the unique branched structure of 2,5,7,10-Tetraoxaundecane, 6-ethyl-, as a foundational building block for creating complex, functionalized polyether architectures. The ethyl group at the 6-position provides a site for further chemical modification, allowing for the introduction of various functional groups. This could lead to the development of polymers with precisely tailored properties.

Key research directions include:

Grafting Functional Moieties: Scientists will likely explore grafting reactive groups, such as hydroxyls, amines, or carboxylic acids, onto the polyether backbone. This would transform the relatively inert polyether into a reactive macromonomer, suitable for creating more complex polymer systems like copolyesters and copolyamides.

Amphiphilic Block Copolymers: By strategically combining the hydrophobic polyether backbone of 2,5,7,10-Tetraoxaundecane, 6-ethyl-, with hydrophilic polymer chains, researchers can design novel amphiphilic block copolymers. These materials are expected to self-assemble in solution, forming micelles or vesicles with applications in drug delivery, nano-reactors, and emulsion stabilization.

Cross-linked Networks: Incorporating 2,5,7,10-Tetraoxaundecane, 6-ethyl-, into cross-linked polymer networks could yield materials with enhanced thermal stability and mechanical strength. The branched nature of this polyether can influence the cross-linking density and the final properties of the thermoset material, making it a candidate for advanced coatings, adhesives, and composites.

The table below outlines potential functional groups that could be incorporated and the resulting properties of the modified polyether.

Functional GroupPotential Properties of Modified PolyetherPotential Applications
Hydroxyl (-OH)Increased hydrophilicity, reactive sites for polymerizationPolyurethane foams, biodegradable polyesters
Amine (-NH2)Enhanced adhesion, pH-responsive behaviorEpoxy curing agents, gene delivery vectors
Carboxylic Acid (-COOH)Improved biocompatibility, metal ion chelationBiodegradable polymers, water treatment membranes
Fluorinated ChainsOleophobicity, low surface energyAnti-fouling coatings, high-performance lubricants

Integration into Sustainable Chemical Manufacturing Processes

The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly practices. The integration of compounds like 2,5,7,10-Tetraoxaundecane, 6-ethyl-, into green manufacturing processes is a critical area of future research. This involves exploring its potential as a green solvent and its synthesis from renewable feedstocks.

Green Solvent Applications: Due to its polyether structure, 2,5,7,10-Tetraoxaundecane, 6-ethyl-, is likely to exhibit low toxicity and be readily biodegradable, making it an attractive alternative to conventional volatile organic compounds (VOCs). Research will focus on evaluating its performance as a solvent in organic synthesis, extractions, and formulations, with an emphasis on its recyclability and environmental impact.

Bio-based Synthesis Routes: A major thrust of future research will be the development of synthetic pathways to 2,5,7,10-Tetraoxaundecane, 6-ethyl-, from renewable resources. This could involve the catalytic conversion of biomass-derived platform molecules. The goal is to create a closed-loop manufacturing process that minimizes reliance on fossil fuels and reduces the carbon footprint.

The following table compares the properties of 2,5,7,10-Tetraoxaundecane, 6-ethyl-, with common industrial solvents, highlighting its potential as a green alternative.

Property2,5,7,10-Tetraoxaundecane, 6-ethyl- (Predicted)TolueneDichloromethane
SourcePotentially bio-basedPetroleum-basedPetroleum-based
Boiling PointHigh111 °C39.6 °C
VolatilityLowHighHigh
ToxicityLowHigh (neurotoxin)High (carcinogen)
BiodegradabilityHighLowLow

Advanced Characterization Techniques for In-Operando Studies

To fully unlock the potential of 2,5,7,10-Tetraoxaundecane, 6-ethyl-, and its derivatives, it is crucial to understand their behavior under operational conditions. Future research will increasingly rely on advanced, in-operando characterization techniques to probe the dynamic processes involving this polyether at the molecular level.

Spectroscopic Ellipsometry: This technique can be used to study the real-time formation of thin films and coatings containing 2,5,7,10-Tetraoxaundecane, 6-ethyl-. It provides valuable information on film thickness, refractive index, and surface roughness during processes like spin-coating or dip-coating.

Neutron and X-ray Scattering: Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful tools for investigating the self-assembly of functionalized polyethers in solution. These techniques can reveal the size, shape, and internal structure of micelles, vesicles, and other nanostructures as they form and respond to external stimuli like temperature or pH changes.

Rheo-Microscopy: Combining rheology with microscopy will allow researchers to simultaneously measure the mechanical properties and observe the microstructure of materials based on 2,5,7,10-Tetraoxaundecane, 6-ethyl-. This is particularly important for understanding the flow behavior of complex fluids, such as polymer melts and concentrated solutions, during processing.

Machine Learning and AI-Driven Discovery in Polyether Chemistry

The vast chemical space of polyether derivatives presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the discovery and design of new polyethers, including those based on 2,5,7,10-Tetraoxaundecane, 6-ethyl-.

Predictive Modeling: ML models can be trained on existing data to predict the properties of novel polyether architectures. By inputting molecular descriptors of 2,5,7,10-Tetraoxaundecane, 6-ethyl-, and its potential modifications, these models can estimate properties such as solubility, glass transition temperature, and thermal stability, thereby accelerating the screening of promising candidates.

Inverse Design: AI algorithms can be employed for the inverse design of polyethers with specific target properties. For instance, a researcher could define a desired set of properties for a new biodegradable polymer, and the AI model would propose novel molecular structures, potentially incorporating the 2,5,7,10-Tetraoxaundecane, 6-ethyl-, framework, that are likely to exhibit those properties.

Automated Synthesis Planning: AI tools can assist in planning the most efficient and sustainable synthetic routes to 2,5,7,10-Tetraoxaundecane, 6-ethyl-, and its derivatives. By analyzing vast reaction databases, these tools can suggest optimal reaction conditions, catalysts, and purification methods, reducing the time and resources required for chemical synthesis.

Q & A

Basic: What analytical techniques are recommended for characterizing 2,5,7,10-Tetraoxaundecane, 6-ethyl- in purity and structural confirmation?

Methodological Answer:
To ensure accurate characterization, employ a combination of chromatographic and spectroscopic methods:

  • Gas Chromatography (GC): Use non-polar stationary phases (e.g., SE-30 or Apiezon L) for retention time analysis. Capillary columns at 100–200°C provide optimal separation for ether-based compounds .
  • Advanced Distillation Curve (ADC) Method: Apply this to study volatility profiles and compare with structurally similar oxygenates (e.g., 2,4,7,9-Tetraoxadecane) to validate purity and batch consistency .
  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the ethyl substitution at the 6-position and ether linkage arrangement.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (theoretical: 164.20 g/mol) and fragmentation patterns .

Basic: What safety protocols are critical when handling 2,5,7,10-Tetraoxaundecane, 6-ethyl- in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (0.28–0.38 mm thickness) and N95 masks to avoid dermal/ocular exposure. Direct contact requires butyl rubber gloves for enhanced protection .
  • Ventilation: Work in a fume hood to mitigate inhalation risks, as the compound’s low vapor pressure (1.17 mmHg at 25°C) may still pose hazards during heating .
  • Spill Management: Absorb small spills with inert materials (e.g., silica gel) and dispose as non-hazardous waste per local regulations. Large spills require evacuation and professional cleanup .

Basic: What physicochemical properties are critical for its application as a solvent in synthetic chemistry?

Methodological Answer:
Key properties include:

Property Value Reference
Boiling Point60°C at 1.5 mmHg
Density0.995 g/cm³
SolubilityHigh in polar aprotic solvents
Flash PointNot classified (low volatility)

These properties make it a safer alternative to N-methylpyrrolidone (NMP) in reactions requiring high-boiling solvents, particularly where reduced toxicity is prioritized .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Perform controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition exotherms. Compare results across multiple batches to isolate batch-specific variability.
  • Thermogravimetric Analysis (TGA): Quantify mass loss under inert vs. oxidative atmospheres. Discrepancies may arise from trace impurities (e.g., residual catalysts), necessitating purification via vacuum distillation .
  • Cross-Validation: Use computational models (e.g., DFT) to predict stability under varying conditions and compare with empirical data .

Advanced: What synthetic strategies are effective for introducing ethyl groups at the 6-position of tetraoxaundecane derivatives?

Methodological Answer:

  • Phosphate Tether-Mediated Alkylation: Adapt methodologies from complex ether syntheses (e.g., (5R,7R)-5-allyl derivatives) by substituting allyl groups with ethyl bromides. Optimize reaction conditions (e.g., NaH as a base in THF) to enhance regioselectivity .
  • Protection-Deprotection Sequences: Use temporary protecting groups (e.g., benzyl ethers) to direct ethyl substitution at the 6-position, followed by hydrogenolysis .
  • Kinetic Control: Employ low temperatures (−78°C) to favor ethyl addition over competing pathways, as demonstrated in analogous glycol ether syntheses .

Advanced: How does the compound’s structure influence its solvent efficacy compared to traditional solvents like NMP?

Methodological Answer:

  • Polarity and Hydrogen Bonding: The tetraoxa backbone provides moderate polarity, enabling dissolution of polar substrates without strong hydrogen bonding, reducing side reactions in SN2 mechanisms .
  • Low Volatility: The high molecular weight (164.20 g/mol) and branched structure lower vapor pressure, minimizing fugitive emissions in reflux conditions compared to NMP .
  • Eco-Toxicological Profile: Preliminary data suggest lower aquatic toxicity (no WGK classification), making it preferable in green chemistry workflows .

Basic: What methodologies are recommended for assessing the environmental impact of 2,5,7,10-Tetraoxaundecane, 6-ethyl-?

Methodological Answer:

  • OECD 301 Biodegradability Tests: Conduct closed bottle tests to measure biological oxygen demand (BOD) over 28 days.
  • Daphnia magna Acute Toxicity: Use 48-hour EC₅₀ assays to evaluate aquatic toxicity. Compare results with structurally related ethers (e.g., glycol derivatives) .
  • Soil Mobility Studies: Apply column leaching experiments to assess adsorption coefficients (KdK_d) and potential groundwater contamination risks .

Advanced: How should researchers address discrepancies in reported boiling points or toxicity data?

Methodological Answer:

  • Source Evaluation: Prioritize data from regulatory bodies (e.g., EU Annex I) or peer-reviewed studies over supplier-generated SDS .
  • Expert Judgment: Follow the "weight of evidence" approach per REACH guidelines, integrating IUCLID databases, experimental data, and analog comparisons .
  • Reproducibility Studies: Replicate key measurements (e.g., boiling points via calibrated distillation apparatus) across independent labs to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.